molecular formula C10H9BrN2O2 B2504248 Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate CAS No. 1565444-19-0

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate

Cat. No.: B2504248
CAS No.: 1565444-19-0
M. Wt: 269.098
InChI Key: GVJBUMFRDPCVNX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of a bromine atom and a methyl ester group in this compound enhances its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the benzimidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

  • Substituted benzimidazole derivatives
  • Oxidized or reduced benzimidazole compounds
  • Carboxylic acid derivatives from ester hydrolysis

Scientific Research Applications

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    5-Bromo-1-methylbenzimidazole: Lacks the ester group, leading to different reactivity and applications.

    Methyl 1-methylbenzimidazole-2-carboxylate: Lacks the bromine atom, affecting its substitution reactions.

    5-Bromo-2-methylbenzimidazole: Similar structure but different substitution pattern, leading to varied chemical properties.

Uniqueness: Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group. This combination enhances its reactivity and makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

methyl 5-bromo-1-methylbenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBUMFRDPCVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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